2-Chloro-N-isopropyl-4-methylnicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-7(3)4-5-12-9(8)11/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ZNQAKGZISCZABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for Nicotinamide (B372718) N-Alkylamides
The traditional synthesis of nicotinamide N-alkylamides, including the target compound, is built upon well-understood organic chemistry principles. These methods involve the sequential or convergent formation of the amide linkage and the precise installation of substituents on the pyridine (B92270) core.
Amide Bond Formation Strategies
The creation of the N-isopropyl amide group is a critical step. Amide bonds are prevalent in medicinal chemistry, and their formation is one of the most common reactions in the pharmaceutical industry rsc.orgrsc.org. Traditional methods often suffer from drawbacks related to the use of stoichiometric activating reagents and harsh conditions ucl.ac.uk.
Common strategies for forming the amide bond in nicotinamide synthesis include:
Activation of Carboxylic Acids: Nicotinic acid derivatives can be activated using reagents like thionyl chloride to form an acyl chloride. This highly reactive intermediate readily reacts with an amine, such as isopropylamine, to form the desired amide.
Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., EDC) and phosphonium salts (e.g., HATU), are used to facilitate the reaction between a carboxylic acid and an amine under milder conditions ucl.ac.uk.
From Esters: Amides can also be formed from the aminolysis of esters. For instance, a methyl nicotinate (B505614) derivative can react with an amine to yield the corresponding nicotinamide rsc.orgrsc.orgrsc.org. This approach can sometimes be catalyzed or performed under thermal conditions. A simple and efficient method for this transformation has been developed using water as a green solvent, avoiding the need for metal catalysts or additives chemrxiv.org.
These methods, while effective, often generate significant waste and can require tedious purification steps ucl.ac.ukrsc.org.
Introduction of Halogen and Alkyl Substituents on Pyridine Ring Systems
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene nih.gov. Therefore, introducing substituents like chlorine and a methyl group requires specific strategies.
Halogenation: Direct halogenation of the pyridine ring often requires harsh conditions nih.govyoutube.com. A common strategy involves the initial conversion of the pyridine to its N-oxide. This modification activates the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution. Subsequent removal of the N-oxide group yields the substituted pyridine. Another approach is the Chichibabin reaction, which introduces an amino group at the 2-position that can later be converted to a halogen via a Sandmeyer-type reaction wikipedia.org. More modern methods utilize designed phosphine reagents that can be installed at the 4-position and subsequently displaced by a halide nucleophile, allowing for the halogenation of a broad range of unactivated pyridines nih.govresearchgate.netchemrxiv.org.
Alkylation: Friedel-Crafts alkylation or acylation reactions typically fail with pyridine as they lead to addition at the nitrogen atom wikipedia.org. Therefore, the introduction of an alkyl group like methyl often relies on building the pyridine ring from acyclic precursors already containing the substituent or through cross-coupling reactions on a pre-halogenated pyridine. Dealkylation of other alkylated pyridines can also be a route to specific isomers wikipedia.org. For the synthesis of 2-chloro-4-methylnicotinic acid, a key precursor, specific synthetic routes are available .
Novel Approaches in the Synthesis of 2-Chloro-N-isopropyl-4-methylnicotinamide Analogs
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the synthesis of complex molecules like substituted nicotinamides.
Continuous-Flow Microreactor Systems in Nicotinamide Synthesis
Continuous-flow technology has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processes. rsc.org In the context of nicotinamide synthesis, microreactors provide excellent control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net
Key findings from research in this area include:
Increased Efficiency: The synthesis of nicotinamide derivatives from methyl nicotinate and various amines has been achieved with high product yields (81.6–88.5%) in residence times as short as 35 minutes. rsc.orgrsc.orgrsc.orgnih.gov This is a substantial improvement compared to batch processes which can take up to 24 hours. rsc.orgrsc.org
Process Optimization: Parameters such as flow rate, temperature, and solvent can be individually and rapidly optimized to maximize yield. researchgate.net For example, a maximum yield was obtained at 50°C with a residence time of 35 minutes in one study. rsc.orgnih.gov
Green Chemistry: These systems often use environmentally friendly solvents and allow for the efficient use of catalysts, aligning with the principles of green chemistry. rsc.orgnih.govresearchgate.net
| Parameter | Batch Reactor | Continuous-Flow Microreactor | Reference |
| Reaction Time | 24 hours | 35 minutes | rsc.orgrsc.org |
| Typical Yield | Lower | 81.6–88.5% | rsc.orgnih.gov |
| Process Control | Limited | High | researchgate.net |
Enzymatic Catalysis in Amide Bond Formation
Biocatalysis offers an attractive, green alternative to traditional chemical methods for amide bond formation. rsc.orgrsc.org Enzymes operate under mild conditions, exhibit high selectivity, and can reduce the environmental impact of chemical synthesis. rsc.orgrsc.org
Two main enzymatic strategies are employed:
Hydrolase-Catalyzed Reactions: Enzymes like lipases (e.g., Novozym® 435 from Candida antarctica) can catalyze the formation of amide bonds, typically from esters and amines. rsc.orgnih.govresearchgate.net These reactions are often performed in low-water or non-aqueous media to shift the equilibrium towards synthesis rather than hydrolysis. rsc.org The combination of enzymatic catalysis with continuous-flow microreactors has proven to be a particularly green, efficient, and rapid strategy for producing nicotinamide derivatives. rsc.orgrsc.orgnih.gov
ATP-Dependent Enzymes: Nature utilizes enzymes that activate carboxylic acids using adenosine (B11128) triphosphate (ATP). rsc.org These enzymes, such as those from the ATP-grasp family, form a highly reactive acyl-phosphate intermediate that then reacts with an amine. rsc.orgnih.gov While this approach is highly efficient in aqueous environments, it requires a system for ATP recycling to be economically viable on a large scale. rsc.org
| Enzyme Type | Mechanism | Co-factor | Reaction Medium | Reference |
| Lipase (e.g., Novozym® 435) | Transacylation from ester | None | Organic Solvent (e.g., tert-amyl alcohol) | rsc.orgrsc.orgnih.gov |
| ATP-Grasp Enzyme | Acyl-phosphate intermediate formation | ATP | Aqueous | rsc.orgnih.gov |
Stereoselective Synthesis of Chiral Nicotinamide Derivatives
While this compound itself is not chiral, the development of stereoselective methods is crucial for producing chiral analogs, which are common in pharmaceuticals. Stereoselective synthesis aims to control the formation of specific stereoisomers.
Methods for achieving stereoselectivity in the synthesis of nicotinamide derivatives include:
Vorbrüggen Glycosylation: This protocol is used for the stereoselective synthesis of β-nicotinamide riboside and its analogs. It involves the coupling of a silylated nicotinamide base with a protected ribose derivative, yielding the β-anomer with high selectivity. nih.govresearchgate.net
Chiral Catalysis: Asymmetric hydrogenation using chiral rhodium-bisphosphine catalysts can establish specific stereocenters in precursors to nicotinamide analogs. researchgate.net
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of chiral compounds. Biocatalysis is known for its high stereoselectivity. rsc.orgrsc.org
These advanced methodologies provide powerful tools for accessing a wide range of structurally diverse and stereochemically pure nicotinamide derivatives for further research and development.
Derivatization and Structural Diversification Strategies for Nicotinamide Scaffolds
The this compound scaffold is a valuable platform for generating libraries of novel compounds through targeted derivatization. The presence of the reactive chloro-substituent, the modifiable amide functionality, and the pyridine ring itself provide multiple avenues for structural diversification. These strategies are crucial for exploring the structure-activity relationships of nicotinamide-based compounds in various biological contexts.
Chemical Modification of the Nicotinamide Core
The nicotinamide core of this compound offers several sites for chemical modification. The pyridine ring, being electron-deficient, is susceptible to certain types of nucleophilic attack, although the presence of the electron-donating methyl group can modulate this reactivity.
One key area of modification involves the amide group. The N-H proton can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to introduce a variety of substituents on the nitrogen atom. This allows for the systematic exploration of the steric and electronic requirements of the amide group for biological activity.
Furthermore, the carbonyl group of the amide can undergo reduction to the corresponding amine, transforming the nicotinamide into a 3-(aminomethyl)pyridine derivative. This opens up another dimension of chemical space and allows for the introduction of different functionalities.
Table 1: Potential Chemical Modifications of the Nicotinamide Core
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | 1. NaH, THF; 2. R-X (e.g., CH₃I, BnBr) | N-alkyl-2-chloro-N-isopropyl-4-methylnicotinamide |
| N-Acylation | 1. NaH, THF; 2. R-COCl | N-acyl-2-chloro-N-isopropyl-4-methylnicotinamide |
| Amide Reduction | LiAlH₄, THF or BH₃·THF | (2-chloro-4-methylpyridin-3-yl)-N-isopropylmethanamine |
Incorporation of Flexible Chains and Heterocyclic Systems
The introduction of flexible alkyl or polyether chains, as well as various heterocyclic systems, can significantly impact the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and ability to form specific interactions with biological targets.
Starting from this compound, the most direct approach for incorporating new functionalities is through the displacement of the 2-chloro substituent. Nucleophilic aromatic substitution (SNAr) reactions with amines or alcohols bearing flexible chains can be employed. For instance, reaction with a long-chain amino alcohol can introduce a flexible linker with a terminal hydroxyl group, which can be further functionalized.
Similarly, a wide range of heterocyclic systems can be introduced at the 2-position. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for nitrogen-containing heterocycles or the Suzuki-Miyaura coupling for carbon-carbon bond formation with heterocyclic boronic acids. These methods provide a powerful and versatile toolkit for creating a diverse library of nicotinamide derivatives.
Table 2: Examples of Incorporating Flexible Chains and Heterocycles
| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product |
| Nucleophilic Aromatic Substitution | H₂N-(CH₂)n-OH | Base (e.g., K₂CO₃), DMSO | 2-((hydroxyalkyl)amino)-N-isopropyl-4-methylnicotinamide |
| Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-isopropyl-4-methyl-2-(piperidin-1-yl)nicotinamide |
| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | N-isopropyl-4-methyl-2-(thiophen-2-yl)nicotinamide |
Post-Synthetic Functionalization of Halogenated Nicotinamides
The chloro-substituent at the 2-position of the pyridine ring is the key handle for post-synthetic functionalization of this compound. This halogen atom activates the position for nucleophilic aromatic substitution and serves as a versatile coupling partner in various transition metal-catalyzed reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the amide group facilitates the displacement of the chloride by a wide range of nucleophiles. This includes amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at the 2-position. The reaction conditions can often be tuned to accommodate a variety of functional groups on the incoming nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent a cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of halogenated heterocycles.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the nicotinamide scaffold and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for constructing biaryl structures.
Buchwald-Hartwig Amination: This reaction provides a general and efficient method for forming a carbon-nitrogen bond between the nicotinamide and a primary or secondary amine. This is a key strategy for introducing a wide range of nitrogen-containing substituents.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 2-chloronicotinamide with a terminal alkyne. The resulting alkynyl-substituted nicotinamides can serve as versatile intermediates for further transformations.
Heck Coupling: This reaction involves the coupling of the 2-chloronicotinamide with an alkene to form a new carbon-carbon double bond, providing access to vinyl-substituted nicotinamides.
These post-synthetic functionalization strategies, summarized in the table below, highlight the immense potential of this compound as a building block for the creation of complex and functionally diverse molecules.
Table 3: Post-Synthetic Functionalization Reactions of this compound
| Reaction Type | Reagents | Catalyst System | Potential Functional Group Introduced |
| Nucleophilic Aromatic Substitution | R-NH₂ | Base (e.g., K₂CO₃) | Secondary or tertiary amine |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ | Aryl, heteroaryl, or vinyl group |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, phosphine ligand | Substituted amino group |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | Alkynyl group |
| Heck Coupling | H₂C=CHR | Pd catalyst, base | Vinyl group |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Amide Formation Mechanisms for Nicotinamide (B372718) Derivatives
The synthesis of 2-Chloro-N-isopropyl-4-methylnicotinamide involves the formation of an amide bond between the carboxylic acid group of 2-chloro-4-methylnicotinic acid and isopropylamine. This transformation is a cornerstone of organic synthesis, and several mechanistic pathways can be employed.
A prevalent method for forming amide bonds from carboxylic acids and amines, which might otherwise undergo a non-productive acid-base reaction, is the use of coupling agents. chemistrysteps.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. youtube.com The mechanism begins with the activation of the carboxylic acid by EDC. The carbodiimide protonates the carboxylic acid, making it highly electrophilic. chemistrysteps.com The resulting carboxylate then attacks the EDC, forming a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by the amine (isopropylamine). The amine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the EDC-urea byproduct and yields the final amide product. researchgate.net
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. Reagents like oxalyl chloride or thionyl chloride are commonly used for this purpose. commonorganicchemistry.comfishersci.it The mechanism with oxalyl chloride, often catalyzed by dimethylformamide (DMF), involves the formation of a Vilsmeier reagent intermediate. researchgate.net This intermediate reacts with the carboxylic acid to form a mixed anhydride, which then decomposes to release carbon dioxide, carbon monoxide, and the desired acyl chloride. researchgate.net The resulting 2-chloro-4-methylnicotinoyl chloride is a highly electrophilic species. The subsequent reaction with isopropylamine proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling a chloride ion as the leaving group, and after deprotonation of the nitrogen, the stable N-isopropyl amide is formed. youtube.comlibretexts.org
Table 1: Common Coupling Agents and Reagents for Amide Bond Formation
| Reagent | Abbreviation | Role | Byproduct |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | EDC-Urea |
| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Dicyclohexylurea (DCU) |
| Oxalyl Chloride | (COCl)₂ | Activating Agent | CO, CO₂, HCl |
| Thionyl Chloride | SOCl₂ | Activating Agent | SO₂, HCl |
Mechanisms of Halogen Activation and Substitution Reactions in Pyridine (B92270) Rings
The chlorine atom at the C-2 position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is more pronounced at the ortho (C-2/C-6) and para (C-4) positions. stackexchange.com Consequently, these positions are activated toward attack by nucleophiles.
The SNAr mechanism is a two-step addition-elimination process. researchgate.netyoutube.com
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the halogen (the C-2 position). This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity. stackexchange.com The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (leaving group).
The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attack at the C-2 or C-4 positions of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.compearson.com This provides significant stabilization that is not possible if the attack occurs at the C-3 or C-5 positions. stackexchange.com Therefore, nucleophilic aromatic substitution is strongly favored at the C-2 and C-4 positions of the pyridine ring. Computational studies have been used to verify the presence of the Meisenheimer complex and its influence on the reaction rate. researchgate.net
Kinetic Studies of Nicotinamide Compound Transformations
Kinetic studies provide quantitative insight into the rates and mechanisms of chemical reactions involving nicotinamide derivatives. These investigations often focus on how reaction conditions and molecular structure influence the transformation speed.
The rates of reactions involving nicotinamide derivatives are highly dependent on the experimental conditions. For instance, in the photolysis of riboflavin in the presence of nicotinamide, the reaction rate is significantly influenced by pH. nih.govnih.gov The rate constants show a gradual increase with pH, following a sigmoid curve, which is attributed to the ionization state of the molecules. nih.govresearchgate.net The cationic and anionic forms of the molecules are generally less susceptible to photolysis. nih.govresearchgate.net
Temperature is another critical factor, as described by the Arrhenius equation, which relates the rate constant to temperature and activation energy. In a study on the release of nicotinamide from a hydrogel, the rate constants (k) increased with temperature. nih.gov This allowed for the calculation of the activation energy (Ea) for the process.
Table 2: Kinetic Parameters for Nicotinamide Release from a Hydrogel under Microwave Heating nih.gov
| Temperature (K) | Rate Constant (k) x 10⁻³ (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 308 | 8.4 | 25.6 |
| 313 | 10.6 | 25.6 |
| 318 | 13.1 | 25.6 |
| 323 | 15.7 | 25.6 |
Note: Data represents the release of nicotinamide from a poly(acrylic-co-methacrylic acid) hydrogel under specific microwave conditions and serves as an example of kinetic analysis on a related compound.
The solvent can also play a crucial role. For SNAr reactions, polar aprotic solvents are often preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
Computational chemistry provides powerful tools for investigating reaction mechanisms and kinetics at a molecular level. Methods like Density Functional Theory (DFT) are used to model reaction pathways, locate transition states, and calculate activation energies, offering insights that can be difficult to obtain experimentally. osu.edu
For reactions involving pyridine derivatives, computational studies have been employed to explore the effects of substituents on reaction rates. For example, transition state theory calculations have been used to understand the effect of methyl and ethyl substituents on the rate constants for the reaction of pyridine derivatives with hydroxyl radicals. oberlin.edu In the context of halogenation, quantum chemical calculations have been used to elucidate mechanistic details and account for the high regioselectivity observed in certain reactions. digitellinc.com These models can predict how the position of the transition state structure for the carbon-halogen bond formation influences the reaction's outcome. digitellinc.com Similarly, computational analysis of SNAr reactions on pyridines can confirm that the elimination of the phosphine leaving group is the rate-determining step in certain selective halogenation processes. acs.orgnih.gov
Photodegradation Mechanisms of Nicotinamide Derivatives
The degradation of nicotinamide derivatives upon exposure to light (photodegradation or photolysis) is an important consideration for their stability and environmental fate. The process is initiated by the absorption of photons, which excites the molecule to a higher energy state. wikipedia.org
The general mechanism of photocatalysis involves three main steps:
Absorption of photons and excitation of electron-hole pairs.
Separation and migration of the photogenerated charge carriers.
Surface catalytic redox reactions.
In the case of nicotinamide, it can act as an electron acceptor in photochemical reactions, thereby enhancing the photolysis rate of other compounds, such as riboflavin. nih.govnih.gov The proposed mechanism involves nicotinamide interacting with a photochemically reduced species, accepting an electron, and then being re-oxidized by molecular oxygen. nih.gov
For chlorinated aromatic compounds like this compound, photodegradation can proceed via the formation of highly reactive species like hydroxyl radicals (•OH) when a photocatalyst such as TiO₂ is present. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂, water, and inorganic ions. Additionally, direct photolysis by UV light can lead to the homolytic cleavage of the carbon-chlorine bond, a common pathway for the degradation of chlorinated pyridines, resulting in dechlorination and the formation of radical intermediates. researchgate.net
Advanced Spectroscopic Characterization and Analytical Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-N-isopropyl-4-methylnicotinamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The electronegative chlorine atom and the aromatic pyridine (B92270) ring influence the chemical shifts of nearby protons, causing them to appear at different frequencies. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons would lead to signal splitting, providing valuable data on the connectivity of the molecular framework. docbrown.info For instance, the methine proton of the isopropyl group would appear as a multiplet due to coupling with the six protons of the two methyl groups, which would in turn appear as a doublet.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. The carbonyl carbon of the amide group, for example, would be expected to resonate at a significantly downfield position.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |
|---|---|---|---|
| Pyridine-H (C5) | ~8.2 | ~150 | Doublet |
| Pyridine-H (C6) | ~7.3 | ~122 | Doublet |
| Amide-NH | ~7.9 | N/A | Broad Singlet / Doublet |
| Isopropyl-CH | ~4.2 | ~42 | Septet |
| Isopropyl-CH₃ | ~1.2 | ~22 | Doublet |
| Pyridine-CH₃ | ~2.4 | ~18 | Singlet |
| Pyridine-C2 (C-Cl) | N/A | ~152 | N/A |
| Pyridine-C3 (C=O) | N/A | ~135 | N/A |
| Pyridine-C4 (C-CH₃) | N/A | ~148 | N/A |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk
When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. docbrown.infolibretexts.org This isotopic signature is a key identifier for chlorine-containing compounds. neu.edu.tr
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is predictable and reproducible, serving as a molecular fingerprint. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the amide nitrogen, leading to the loss of the isopropyl group and the formation of a stable acylium ion. libretexts.orglibretexts.org
Loss of Chlorine: Fission of the C-Cl bond.
Cleavage of the Amide Bond: Breaking of the C-N bond of the amide linkage.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 212/214 | [C₁₀H₁₃ClN₂O]⁺ | Molecular ion (M⁺) and M+2 peaks, showing the 3:1 ratio for chlorine. |
| 197/199 | [C₉H₁₀ClN₂O]⁺ | Loss of a methyl group (•CH₃). |
| 170/172 | [C₇H₅ClN₂O]⁺ | Loss of the isopropyl radical (•C₃H₇) via alpha-cleavage. |
| 154 | [C₇H₇N₂O]⁺ | Loss of the isopropyl group and chlorine. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions include a strong C=O stretching vibration for the amide carbonyl group, an N-H stretching vibration for the amide, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C and C=N stretching vibrations within the pyridine ring.
Raman spectroscopy provides complementary information. While strong dipoles lead to strong IR absorptions, bonds with high polarizability produce strong Raman signals. Therefore, the aromatic ring vibrations and C-Cl stretching would be readily observable in the Raman spectrum.
Table 3: Characteristic FTIR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3100 | FTIR |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | FTIR, Raman |
| C=O Stretch (Amide I) | 1680 - 1640 | FTIR |
| N-H Bend (Amide II) | 1570 - 1515 | FTIR |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | FTIR, Raman |
| C-N Stretch | 1300 - 1200 | FTIR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The presence of chromophores—parts of a molecule that absorb light—determines the UV-Vis spectrum.
In this compound, the primary chromophores are the substituted pyridine ring and the amide carbonyl group. These groups contain π electrons and non-bonding (n) electrons that can undergo π → π* and n → π* electronic transitions upon absorption of UV radiation. The pyridine ring is expected to give rise to strong π → π* absorptions, while the carbonyl group will contribute a weaker n → π* transition. The resulting spectrum would likely show one or more strong absorption maxima (λmax) in the UV region, which is useful for quantitative analysis.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using a UV detector set to the λmax of the compound as determined by UV-Vis spectroscopy. This method allows for both the identification (based on retention time) and accurate quantification (based on peak area) of the compound.
Table 4: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~265 nm) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polarity of the amide N-H group, which can cause peak tailing and adsorption on the GC column. researchgate.net
To overcome these issues, derivatization is often required. sigmaaldrich.com This process involves chemically modifying the analyte to make it more volatile and thermally stable. For the amide group, a common technique is silylation, where the active hydrogen on the nitrogen is replaced with a non-polar trimethylsilyl (TMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. sigmaaldrich.com The resulting TMS-derivative of this compound would exhibit improved chromatographic behavior, allowing for sharp, symmetrical peaks and enabling sensitive detection by a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS). researchgate.netsigmaaldrich.com
Elemental Analysis and X-ray Diffraction (XRD) for Solid-State Characterization
The comprehensive characterization of a crystalline solid such as this compound relies on a combination of analytical techniques to confirm its elemental composition and elucidate its three-dimensional structure. Elemental analysis and single-crystal X-ray diffraction (XRD) are fundamental methods employed for this purpose, providing unequivocal evidence of the compound's empirical formula and the precise arrangement of its atoms in the solid state.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the individual elements—carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl)—present in a pure sample of this compound. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₁₀H₁₃ClN₂O. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental integrity.
While specific experimental data for this compound is not available in the cited literature, the theoretical elemental composition can be calculated as a benchmark for future studies.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 56.47 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 6.17 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.67 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.18 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.52 |
| Total | 212.70 | 100.00 |
X-ray Diffraction (XRD)
Although a specific crystal structure for this compound has not been reported in the public domain, an XRD analysis would yield precise crystallographic data. This data is typically presented in a standardized format, as shown in the hypothetical table below, which outlines the key parameters that would be determined from such an experiment.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
| Empirical formula | C₁₀H₁₃ClN₂O | |
| Formula weight | 212.70 g/mol | |
| Crystal system | e.g., Monoclinic | |
| Space group | e.g., P2₁/c | |
| a, b, c (Å) | Unit cell dimensions | e.g., a = 10.123 Å, b = 15.456 Å, c = 7.890 Å |
| α, β, γ (°) | Unit cell angles | e.g., α = 90°, β = 105.2°, γ = 90° |
| Volume (ų) | e.g., 1189.5 | |
| Z | Molecules per unit cell | e.g., 4 |
| Density (calculated) (g/cm³) | e.g., 1.189 | |
| Absorption coefficient (mm⁻¹) | e.g., 0.250 | |
| F(000) | e.g., 448 | |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 | |
| Theta range for data collection (°) | e.g., 2.50 to 28.00 | |
| Reflections collected | e.g., 8500 | |
| Independent reflections | e.g., 2500 [R(int) = 0.030] | |
| Goodness-of-fit on F² | e.g., 1.05 | |
| Final R indices [I>2sigma(I)] | e.g., R1 = 0.045, wR2 = 0.120 | |
| R indices (all data) | e.g., R1 = 0.060, wR2 = 0.135 |
The successful determination of these parameters through XRD would provide an unambiguous three-dimensional model of the molecule, revealing critical details about its steric and electronic properties in the solid state.
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, electronic properties, and reactivity. For substituted nicotinamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++, provide a detailed understanding of the molecule's characteristics. nih.gov
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For a representative nicotinamide (B372718) derivative, the calculated Egap was found to be 4.415 eV, indicating significant potential for interaction. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. Such maps are crucial for understanding non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets. epstem.net
Other parameters, known as global reactivity descriptors, can also be calculated to quantify the molecule's reactivity. These are derived from the HOMO and LUMO energies and provide a more nuanced view of the molecule's electronic behavior.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Nicotinamide Derivative
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Egap (ELUMO - EHOMO) | Frontier Orbital Energy Gap | 4.415 nih.gov |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | - |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | - |
| Electronegativity (χ) | Tendency to attract electrons | - |
| Chemical Hardness (η) | Resistance to change in electron distribution | - |
| Softness (S) | Reciprocal of hardness | - |
Note: Specific values for 2-Chloro-N-isopropyl-4-methylnicotinamide are not publicly available. The values presented are for a related nicotinamide derivative to illustrate the application of DFT. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a protein target.
Prediction of Binding Modes and Affinities
Docking algorithms explore various possible conformations of the ligand within the receptor's active site and score them based on a scoring function, which estimates the binding affinity. This process can predict the most likely binding mode and provide a quantitative estimate of the binding energy (e.g., in kcal/mol). For example, in a study of a novel nicotinamide-based derivative targeting the VEGFR-2 enzyme, molecular docking successfully predicted a stable binding conformation. mdpi.com The simulation yielded a total binding energy of -38.36 Kcal/Mol, indicating a strong and favorable interaction. mdpi.com Similarly, docking studies of nicotinamide derivatives against succinate (B1194679) dehydrogenase (SDH) have been used to predict binding scores and identify promising candidates for further development. jst.go.jp
Elucidation of Specific Active Site Residue Interactions
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions between the ligand and the amino acid residues of the target protein. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For instance, docking studies on nicotinamide derivatives have identified key hydrogen bonding interactions with specific residues in the active site of enzymes like VEGFR-2 and SDH. mdpi.comjst.go.jp In one such study, the nicotinamide moiety was shown to form crucial hydrogen bonds, anchoring the ligand within the binding pocket, while other parts of the molecule engaged in hydrophobic interactions, further stabilizing the complex. jst.go.jp Identifying these key interactions is fundamental for understanding the mechanism of action and for designing modifications to the ligand to improve its potency and selectivity.
Table 2: Example of Molecular Docking Results for a Nicotinamide Derivative
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Succinate Dehydrogenase (SDH) | 1YQ3 | - | Arg 297 | Hydrogen Bond jst.go.jp |
Note: This table presents example data from studies on nicotinamide derivatives to illustrate the outputs of molecular docking simulations. mdpi.comjst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a molecule (known as descriptors) to its activity.
For a series of nicotinamide or related pyridine (B92270) analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as:
Electronic descriptors: Dipole moment, partial atomic charges.
Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water), which measures lipophilicity.
Topological descriptors: Indices that describe molecular branching and connectivity.
These descriptors are then used as independent variables in a regression analysis against the measured biological activity (e.g., IC50 or Ki values) as the dependent variable. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
In a study on 6-substituted nicotine derivatives, QSAR analysis revealed that binding affinity to nicotinic acetylcholinergic receptors (nAChRs) could not be explained by electronic properties alone. researchgate.net Instead, a combination of the lipophilicity (π) and the volume of the substituent at the 6-position (Δ MOL VOL) provided a strong correlation, suggesting that both lipophilic and steric interactions are crucial for binding. researchgate.net
Table 3: Descriptors Commonly Used in QSAR Studies of Nicotinamide Analogues
| Descriptor Type | Example Descriptor | Property Measured |
|---|---|---|
| Hydrophobic | LogP, π | Lipophilicity, ability to cross cell membranes |
| Steric | Molar Refractivity (MR), Δ MOL VOL | Molecular size and bulk researchgate.net |
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing ability, charge distribution |
Conformational Analysis and Atropisomerism in Substituted Nicotinamides
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C(O)-N bond of the amide group is of particular interest. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to planar or near-planar arrangements.
The presence of bulky substituents on both the pyridine ring (4-methyl group) and the amide nitrogen (N-isopropyl group) can create significant steric hindrance. This hindrance can influence the preferred conformation of the molecule and may lead to the phenomenon of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers. nih.govnih.gov
While simple amides can exist as cis and trans isomers, the steric bulk in a highly substituted nicotinamide could potentially create a high enough rotational barrier to make these conformers stable and non-interconvertible at room temperature. The isopropyl group, being more sterically demanding than a methyl or ethyl group, would significantly influence the rotational barrier and the equilibrium between different staggered and eclipsed conformations around the N-C(isopropyl) bond. lumenlearning.com Computational methods can be used to calculate the energy profile for bond rotation and determine the relative stability of different conformers and the height of the energy barrier to interconversion.
Computational Insights into Reaction Pathways and Transition States
Computational chemistry can also be employed to study the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, chemists can gain insights into the energies of reactants, products, intermediates, and, most importantly, transition states.
Using methods like DFT, it is possible to locate the transition state structure for a given reaction step and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. This information can be used to understand why a particular reaction proceeds through a certain mechanism, to predict the feasibility of a proposed synthetic route, or to explain observed product distributions.
For example, computational studies can elucidate the mechanism of the amidation reaction between a nicotinoyl chloride derivative and isopropylamine. By modeling the nucleophilic attack of the amine on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the leaving group, the most energetically favorable pathway can be determined. These simulations have become essential for understanding reaction mechanisms and discovering new chemical pathways. nih.gov
Biological Activity and Molecular Mechanisms of Action
Enzyme Inhibition by Nicotinamide (B372718) Derivatives
Nicotinamide and its derivatives are known to interact with a variety of enzymes, primarily those that utilize nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor or substrate. The inhibitory effects of these compounds are often linked to their structural similarity to nicotinamide, a key component of NAD+.
Nicotinamide N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872). nih.gov Elevated NNMT activity has been associated with various diseases, making it a target for therapeutic intervention. nih.govrsc.orgresearchgate.net
The inhibition of NNMT by nicotinamide derivatives can occur through different mechanisms. Kinetic studies have suggested that NNMT may follow a random sequential Bi-Bi mechanism, where either substrate (SAM or nicotinamide) can bind to the enzyme first, or a rapid equilibrium ordered Bi-Bi mechanism, where SAM binding precedes nicotinamide binding. nih.govresearchgate.net
Substrate Competitive Inhibition: Many nicotinamide analogues act as competitive inhibitors by binding to the nicotinamide-binding pocket of the NNMT active site. nih.gov These inhibitors mimic the natural substrate, nicotinamide, and prevent it from binding to the enzyme, thereby blocking the methylation reaction.
Bisubstrate Inhibition: A particularly effective strategy for potent and selective NNMT inhibition involves the design of bisubstrate inhibitors. nih.govnih.govrsc.org These molecules are designed to simultaneously occupy both the nicotinamide and SAM binding sites, mimicking the transition state of the methyl transfer reaction. rsc.org This dual occupancy can lead to significantly higher affinity and specificity compared to inhibitors that target only one binding site.
Allosteric Inhibition: While less common for nicotinamide derivatives, allosteric inhibition is another potential mechanism. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
The pyridine (B92270) nitrogen of nicotinamide is the site of methylation by NNMT. For nicotinamide-based inhibitors, the nature of this nitrogen is crucial for binding and inhibition. In many potent inhibitors, a cationic or readily methylatable nitrogen group is a key feature, as it mimics the substrate's reactive center. The positive charge can facilitate strong interactions within the active site, contributing to the inhibitor's potency.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which synthesizes NAD+ from nicotinamide. acs.orgnih.gov Inhibition of NAMPT leads to a depletion of cellular NAD+ levels, which can have profound effects on cellular metabolism and survival, particularly in cancer cells that have a high energy demand. nih.govresearchgate.net
Nicotinamide derivatives can act as inhibitors of NAMPT. For instance, the well-characterized NAMPT inhibitor FK866 acts as a competitive inhibitor with respect to nicotinamide, binding to the nucleobase pocket of the enzyme's active site. nih.gov By blocking the synthesis of NAD+, these inhibitors can disrupt glycolysis and other NAD+-dependent processes, leading to altered carbohydrate metabolism and potentially cell death in cancer cells. nih.govresearchgate.net
| Enzyme | Inhibitor Class | Mechanism of Action | Cellular Consequence |
| NNMT | Nicotinamide Analogues | Competitive inhibition at the nicotinamide binding site. | Reduction in 1-methylnicotinamide and SAH levels. |
| NNMT | Bisubstrate Inhibitors | Simultaneous occupancy of nicotinamide and SAM binding sites. | Potent and selective inhibition of NNMT activity. |
| NAMPT | Nicotinamide Analogues | Competitive inhibition with respect to nicotinamide. | Depletion of cellular NAD+ pools, altered metabolism. |
Sirtuin (SIRT) Enzyme Inhibition
Sirtuins are a family of NAD+-dependent protein deacetylases and deacylases that play critical roles in regulating various cellular processes, including gene expression, metabolism, and aging. nih.govnih.gov Nicotinamide, as a product of the sirtuin-catalyzed deacetylation reaction, acts as a natural feedback inhibitor. nih.govplos.orgmdpi.com
The mechanism of sirtuin inhibition by nicotinamide is known as "base exchange." plos.org In this process, the nicotinamide product rebinds to a reaction intermediate, promoting the reverse reaction and thereby inhibiting the forward deacetylation process. plos.orgmdpi.com This inhibition is generally noncompetitive with respect to the acetylated substrate. nih.gov The inhibitory concentration (IC50) of nicotinamide for various sirtuins typically falls within the micromolar range. nih.gov Structural analogues of nicotinamide can also inhibit sirtuins through a similar mechanism.
S-Adenosyl-L-Homocysteine Hydrolase (SAHase) Modulation
S-adenosyl-L-homocysteine hydrolase (SAHase) is a crucial enzyme in methylation pathways that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and homocysteine. amegroups.orgresearchgate.net SAH is a potent product inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Therefore, the activity of SAHase is vital for maintaining cellular methylation potential. amegroups.orgresearchgate.net
The catalytic mechanism of SAHase involves the use of NAD+ as a cofactor. wur.nlnih.govcreative-enzymes.com Nicotinamide cofactor biomimetics and other related molecules can modulate SAHase activity. wur.nlnih.gov Some synthetic NAD+ analogs have been shown to inhibit SAHase. wur.nlnih.gov The proposed mechanism for some inhibitors involves the oxidation of enzyme-bound NADH, which stalls the enzyme in an inactive conformation. wur.nlnih.gov This type of inhibition could be highly specific due to the unique reaction mechanism of SAHase. wur.nlnih.gov
| Enzyme | Modulator Class | Mechanism of Action | Cellular Consequence |
| Sirtuins | Nicotinamide & Analogues | Base exchange mechanism, promoting the reverse deacetylation reaction. | Inhibition of deacetylation of target proteins. |
| SAHase | Nicotinamide Cofactor Biomimetics | May involve oxidation of enzyme-bound NADH, stalling the enzyme. | Accumulation of SAH, leading to inhibition of methyltransferases. |
Molecular Basis of Anti-Inflammatory Effects of Nicotinamide Derivatives
Nicotinamide derivatives, as a class of compounds, are recognized for their significant anti-inflammatory properties, which are attributed to several key molecular mechanisms. ontosight.ai These compounds are known to modulate the response to inflammatory stimuli, such as endotoxins, by inhibiting the production of multiple pro-inflammatory cytokines. nih.gov
One of the primary hypothesized mechanisms for these anti-inflammatory effects is the inhibition of poly (ADP-ribose) polymerase (PARP). nih.gov PARP is a family of nuclear enzymes crucial for DNA repair and the regulation of genomic stability in response to stress. nih.gov Over-activation of PARP can deplete cellular energy stores and promote inflammation. Nicotinamide and its derivatives can inhibit PARP activity, which is thought to contribute to their anti-inflammatory profile. nih.govnih.gov For instance, in models of endotoxin-induced inflammation, nicotinamide has been shown to dose-dependently decrease PARP activation. nih.gov
Furthermore, nicotinamide derivatives play a central role in maintaining the cellular pool of nicotinamide adenine dinucleotide (NAD+). patsnap.commdpi.com NAD+ is an essential coenzyme for sirtuins (SIRTs), a class of NAD+-dependent deacetylases that regulate inflammatory pathways. patsnap.commdpi.com Specifically, SIRT1 can suppress inflammation by deacetylating the p65 subunit of the nuclear factor-kappa B (NF-κB) complex, a key transcription factor for pro-inflammatory genes. mdpi.com By serving as NAD+ precursors, nicotinamide derivatives can enhance sirtuin activity, thereby reducing the transcription of inflammatory cytokines. mdpi.com
Studies on various nicotinamide derivatives have demonstrated a direct impact on cytokine production. In human whole blood stimulated with endotoxin, nicotinamide significantly inhibited the release of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNFα) in a dose-dependent manner. nih.gov
| Molecular Target/Pathway | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Poly (ADP-ribose) Polymerase (PARP) | Inhibition of enzymatic activity. | Reduced cellular damage and modulation of inflammatory gene expression. | nih.govnih.gov |
| NF-κB Pathway | Suppression via NAD+-dependent SIRT1 deacetylation of the p65 subunit. | Decreased transcription of pro-inflammatory cytokines. | mdpi.com |
| Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) | Inhibition of synthesis and/or release. | Broad reduction in inflammatory response. | nih.gov |
| Inducible NO Synthase (iNOS) | Inhibition of expression/activity. | Reduced production of nitric oxide, a key inflammatory mediator. | nih.gov |
Antimicrobial and Antifungal Mechanisms
While specific data on 2-Chloro-N-isopropyl-4-methylnicotinamide is not available, research into other novel nicotinamide derivatives has revealed promising antimicrobial and antifungal activities. researchgate.netnih.gov The inclusion of a chloro-substituent and other functional groups on the nicotinamide scaffold has been a strategy in the development of new agents targeting pathogenic bacteria and fungi. latamjpharm.orgnih.gov
Studies have demonstrated that certain synthesized nicotinamide derivatives are effective against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans. researchgate.netnih.govlatamjpharm.org The structure-activity relationship of these compounds is a key area of investigation, with findings suggesting that the nature and position of substituents on the pyridine and amide groups significantly influence the antimicrobial spectrum and potency. nih.govacs.org For example, some derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown moderate antifungal activity against plant pathogens like G. zeae and F. oxysporum. nih.gov
| Derivative Class | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| 3-chloro-2-oxo-azetidine-1-yl nicotinamides | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Effective against tested bacterial and fungal strains. | researchgate.netlatamjpharm.org |
| Nicotinamides with 1,3,4-oxadiazole moiety | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate antifungal activity. | nih.gov |
| Nicotinamides with thiol and phenol (B47542) groups | P. falciparum, various bacteria and fungi | Documented antibacterial and antifungal activities. | nih.gov |
| Nicotinamide-based SDH inhibitors | Rhizoctonia solani, Sclerotinia sclerotiorum | Potent antifungal activity comparable to commercial fungicides. | acs.org |
Cell Wall Disruption Mechanisms
The fungal cell wall is a common target for antifungal drugs. However, research into the mechanisms of nicotinamide derivatives suggests that their mode of action may be diverse and not necessarily limited to cell wall disruption. For some antifungal nicotinamide derivatives, the proposed mechanism involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and tricarboxylic acid (TCA) cycle. acs.org This inhibition disrupts fungal respiration and energy production, leading to cell death. Molecular docking studies of certain potent derivatives have supported this mechanism, showing probable binding to the SDH protein. acs.org
Agonist Activity for Specific Receptors (e.g., TRPV channels)
Based on the available scientific literature, there is no published evidence to suggest that this compound or other closely related nicotinamide derivatives act as agonists or antagonists for Transient Receptor Potential (TRP) channels, including TRPV1. Research into TRPV1 modulators has identified other classes of amide-containing compounds, but these are structurally distinct from nicotinamide derivatives. nih.gov
Interaction with Key Biological Pathways and Metabolites
The primary and most fundamental interaction of nicotinamide derivatives is with the nicotinate (B505614) and nicotinamide metabolism pathway, which is central to cellular bioenergetics. nih.govwikipedia.org Nicotinamide itself is a critical precursor for the synthesis of the coenzymes NAD+ and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). patsnap.comwikipedia.org This occurs through the salvage pathway, which recycles nicotinamide released from NAD+-consuming enzymatic reactions. patsnap.comnih.gov
The key steps in this pathway involving nicotinamide are:
Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). patsnap.com
NMN is then adenylated to form NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). patsnap.com
As central metabolites, NAD+ and NADP+ are indispensable for a vast number of biological processes:
Redox Reactions: They act as electron carriers in major metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation, which are essential for ATP production. wikipedia.orgnih.gov
NAD+-Consuming Enzymes: NAD+ is a required substrate for several enzyme families that regulate critical cellular functions. nih.govnih.gov
Sirtuins (SIRTs): As mentioned, these NAD+-dependent deacetylases link cellular energy status to the regulation of transcription, metabolism, and stress responses. mdpi.com
Poly (ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ to synthesize poly (ADP-ribose) chains for signaling in DNA repair and cell death pathways. nih.govpatsnap.com
CD38/157: These enzymes hydrolyze NAD+ to regulate calcium signaling. nih.gov
By influencing the intracellular concentration of NAD+, nicotinamide derivatives like this compound have the potential to modulate all of these downstream pathways, thereby impacting cellular metabolism, DNA integrity, immunological functions, and inflammatory signaling. nih.gov
Applications in Agrochemical Research
Herbicidal Activity of Substituted Nicotinamides
Nicotinic acid and its derivatives serve as a template for developing new herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides have demonstrated potent herbicidal effects. For instance, some compounds in this class show excellent activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. nih.gov One notable derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to have significant herbicidal effects on duckweed (Lemna paucicostata), with an IC50 value of 7.8 μM. nih.govusda.govsci-hub.boxresearchgate.net This activity is considerably higher than that of the commercial herbicide clomazone (B1669216) (IC50 of 125 μM) under similar conditions. nih.govusda.govsci-hub.boxresearchgate.net Such findings underscore the potential for developing new herbicides for controlling monocotyledonous weeds based on the nicotinamide (B372718) scaffold. nih.govusda.govsci-hub.box
| Compound | Target Weed | Potency (IC50) | Comparison Herbicide | Potency (IC50) |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed (Lemna paucicostata) | 7.8 µM | Clomazone | 125 µM |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed (Lemna paucicostata) | 7.8 µM | Propanil | 2 µM |
Inhibition of Specific Plant Enzymes (e.g., Transketolase)
While the exact mode of action for many nicotinamide-based herbicides is still under investigation, one area of research for novel herbicides is the inhibition of essential plant enzymes. Transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), is a promising target for new herbicides. medchemexpress.com The PPP is crucial for generating precursors for nucleic acid synthesis and producing NADPH for reductive biosynthesis. Inhibition of TK can disrupt these vital metabolic functions, leading to plant death. medchemexpress.com Several compounds have been identified as potent TK inhibitors with significant herbicidal activity against weeds like Amaranthus retroflexus and Digitaria sanguinalis. medchemexpress.com Although direct studies linking 2-Chloro-N-isopropyl-4-methylnicotinamide to transketolase inhibition are not prevalent, the search for novel herbicidal modes of action makes enzyme systems like TK an important area of future research for this class of compounds.
Post-emergence and Pre-emergence Treatment Strategies
The application strategy for a herbicide, whether pre-emergence (applied before weeds emerge) or post-emergence (applied to existing weeds), is critical for its effectiveness. Pre-emergence herbicides are typically soil-applied and absorbed by the roots or shoots of germinating weeds. nih.gov They are vital for controlling early-season weed competition, especially in wide-row crops. nih.gov Post-emergence herbicides are applied to the foliage of actively growing weeds. nih.gov
The physicochemical properties of a molecule influence its suitability for either strategy. For soil-applied pre-emergence herbicides, factors like soil interaction and stability are paramount. nih.gov For foliar-applied post-emergence herbicides, uptake through the leaf cuticle is a major barrier. nih.gov Nicotinamide-based agrochemicals are found in both categories. For example, some soil-applied herbicides require rainfall for activation, which moves the compound into the soil zone where weed seeds are germinating. mdpi.com The versatility of the nicotinamide structure allows for modifications that can optimize a compound for either pre- or post-emergence application, broadening their utility in integrated weed management programs. nih.govtennessee.edumdpi.com
Insecticidal Activity of Substituted Nicotinamides
The nicotinamide framework is central to the neonicotinoids, a major class of insecticides. wikipedia.orgthepharmajournal.com These compounds are highly effective against a broad spectrum of sucking insects. sumitomo-chem.co.jp Research has also explored other nicotinamide derivatives, demonstrating activity against pests like the green peach aphid (Myzus persicae) and the American bollworm (Helicoverpa armigera). jocpr.com
Mode of Action Against Insect Pests (e.g., aphids, Plutella xylostella)
The primary mode of action for neonicotinoid insecticides is their function as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. wikipedia.orgthepharmajournal.compan-uk.org They bind to these receptors, causing uncontrolled nerve stimulation, which leads to paralysis and death. pan-uk.orgsigmaaldrich.com This binding is selectively stronger in insect nAChRs than in those of mammals, providing a degree of safety for non-target species. sigmaaldrich.com
Specifically against aphids, nicotinamide-based insecticides like flonicamid (B1672840) induce a rapid cessation of feeding by inhibiting stylet penetration into plant tissues, ultimately leading to starvation. jst.go.jpresearchgate.net This antifeedant effect is a key component of its efficacy. jst.go.jp While many nicotinamides target sucking pests, research into their effects on other insects, such as the diamondback moth (Plutella xylostella), is ongoing. P. xylostella is a notorious pest of cruciferous crops, and various control methods are under investigation, including the use of plant-derived natural products and synthetic insecticides. mdpi.comnih.govnih.gov The development of resistance in P. xylostella to existing insecticides necessitates the search for new modes of action, a role that novel nicotinamide derivatives could potentially fill. nih.gov
Development of Novel Insecticide Candidates
The discovery of the insecticidal properties of (trifluoromethyl)nicotinamides marked a significant step in developing new insecticide candidates. jst.go.jp A notable example is Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide), which was selected for commercial development due to its high efficacy against a wide range of aphid species and its favorable environmental profile. jst.go.jp It exhibits excellent systemic and translaminar activity and shows no cross-resistance with conventional insecticides, making it a valuable tool for resistance management. jst.go.jp
The development process involves synthesizing and screening numerous analogues to optimize activity and safety. For instance, the discovery of clothianidin, another major neonicotinoid, evolved from research that began with nitenpyram. sumitomo-chem.co.jp The trend in insecticide development has been moving from older classes like organophosphates and carbamates toward nicotinic and diamide (B1670390) insecticides, driven by the need for novel modes of action to combat resistance. nih.gov
Fungicidal Activity of Nicotinamide Derivatives
Nicotinamide derivatives have proven to be a rich source of fungicidal compounds. nih.gov The commercial success of boscalid (B143098) (2-chloro-N-(4′-chlorobiphenyl-2-yl)nicotinamide), a succinate (B1194679) dehydrogenase inhibitor (SDHI), has spurred significant research in this area. nih.govjst.go.jpnih.gov
Scientists have designed and synthesized numerous novel nicotinamide derivatives, yielding compounds with potent activity against a range of plant pathogens. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives showed excellent efficacy against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.comnottingham.ac.uk In greenhouse trials, compound 4f from this series exhibited an EC50 value of 1.96 mg/L, which was superior to the commercial fungicides flumorph (B1672888) (EC50 = 7.55 mg/L) and diflumetorim (B165605) (EC50 = 21.44 mg/L). mdpi.comnottingham.ac.uk
Other research has focused on nicotinamide derivatives as SDH inhibitors, targeting fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org Certain derivatives have shown inhibitory activity comparable to boscalid. jst.go.jpacs.org The fungicidal activity of these compounds is often evaluated against a panel of pathogens, as shown in the table below based on studies of chiral niacinamide derivatives. nih.gov
| Compound | Botryosphaeria berengriana (EC50 µg/mL) | Sclerotinia sclerotiorum (EC50 µg/mL) |
| 3i | 6.68 ± 0.72 | >50 |
| 3l | >50 | 12.69 ± 1.15 |
| 3m | 15.14 ± 1.21 | 11.83 ± 1.03 |
| 3o | 11.98 ± 1.04 | 25.12 ± 1.25 |
| 3p | 7.93 ± 1.05 | 29.51 ± 1.17 |
| Fluxapyroxad (Control) | 7.93 ± 1.05 | 0.73 ± 0.11 |
These findings highlight that nicotinamide derivatives are significant lead compounds for the development of new fungicides, with some candidates showing promise for further optimization and potential commercialization. mdpi.comnottingham.ac.uk
No Information Found for this compound
Following a comprehensive search of available scientific literature, no specific research findings or data could be located for the chemical compound This compound regarding its applications in agrochemical research, its mechanism of action on the fungal mitochondrial respiratory chain, or its inhibitory effects on the plant pathogens Botryosphaeria berengriana and Rhizoctonia solani.
The executed searches for this specific compound did not yield any relevant scholarly articles, patents, or entries in fungicidal activity databases. While research exists for a broad range of nicotinamide derivatives and their role as fungicides, particularly as succinate dehydrogenase inhibitors active against pathogens like Rhizoctonia solani, none of the retrieved documents specifically identify or provide data for this compound.
Consequently, the requested article, structured around the fungicidal properties and specific biological targets of this compound, cannot be generated at this time due to the absence of publicly available research data on this particular molecule.
Emerging Research Frontiers and Future Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of nicotinamide (B372718) derivatives is continually evolving, with a focus on efficiency, sustainability, and scalability. For a compound like 2-Chloro-N-isopropyl-4-methylnicotinamide, future synthetic strategies are likely to move beyond traditional methods towards more advanced and greener alternatives.
One promising area is the application of biocatalysis, using enzymes to perform specific chemical transformations. frontiersin.orgnih.gov This approach offers high selectivity and mild reaction conditions, reducing the energy consumption and waste associated with conventional chemical synthesis. frontiersin.orgnih.gov Continuous-flow microreactors catalyzed by enzymes like Novozym® 435 have already shown success in producing other nicotinamide derivatives with high yields and significantly shorter reaction times.
Furthermore, improved chemical methodologies, such as the Zincke reaction for creating ¹⁵N-enriched N-heterocycles, could be adapted for the synthesis of isotopically labeled this compound. acs.org This would be invaluable for metabolic studies and in vivo imaging.
| Synthetic Methodology | Potential Advantages for this compound |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |
| Continuous-Flow Microreactors | Shorter reaction times, increased product yield, scalability |
| Improved Zincke Reaction | Production of isotopically labeled compounds for research |
Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and materials science. openmedicinalchemistryjournal.compatsnap.com For this compound, these approaches can be used to predict its physicochemical properties, biological activity, and potential interactions with therapeutic targets.
Techniques such as molecular docking could be employed to simulate the binding of this compound to the active sites of various enzymes. openmedicinalchemistryjournal.compatsnap.com This would allow for the virtual screening of large compound libraries to identify molecules with similar structures and potentially enhanced activity. openmedicinalchemistryjournal.com Quantitative Structure-Activity Relationship (QSAR) modeling can further refine the design of new derivatives by establishing a mathematical relationship between the chemical structure and biological activity.
Density Functional Theory (DFT) is another powerful tool that can be used to evaluate the stability and electronic properties of nicotinamide derivatives, aiding in the design of more stable and effective compounds. rsc.org
| Computational Approach | Application in the Study of this compound |
| Molecular Docking | Prediction of binding modes and affinities to biological targets |
| Virtual Screening | Identification of new lead compounds with similar structures |
| QSAR Modeling | Optimization of chemical structure for enhanced biological activity |
| Density Functional Theory | Evaluation of molecular stability and electronic properties |
Exploration of Undiscovered Biological Targets and Pathways
Nicotinamide and its derivatives are known to interact with a wide range of biological targets, and there is significant potential to discover novel interactions for this compound. Many nicotinamide analogs have been investigated for their effects on various enzymes and cellular processes. nih.gov
One area of interest is the enzyme nicotinamide N-methyltransferase (NNMT), which has been linked to metabolic disorders and cancer. researchgate.netresearchgate.net Novel nicotinamide analogs are being explored as inhibitors of NNMT, and it is plausible that this compound could exhibit similar activity. Another potential target is nicotinamidase, an enzyme found in various pathogens but not in humans, making it an attractive target for antimicrobial drug development. mdpi.com
Additionally, nicotinamide derivatives have been investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors for their potential as fungicides in agriculture. nih.gov The unique structural features of this compound may confer activity against this or other undiscovered biological targets.
Sustainable Chemical Synthesis and Agrochemical Development
The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives, a class of compounds that includes nicotinamides. nih.gov Future research on the synthesis of this compound will likely focus on environmentally friendly methods that reduce waste and the use of hazardous materials.
This includes the use of green catalysts, environmentally benign solvents, and energy-efficient reaction conditions such as microwave-assisted synthesis. nih.gov The thermo-catalytic conversion of renewable resources like glycerol with ammonia over zeolite catalysts represents a sustainable route to producing pyridines, the core structure of nicotinamide. rsc.org
In the context of agrochemical development, the design of new fungicides with improved efficacy and reduced environmental impact is a key priority. The development of nicotinamide derivatives as SDH inhibitors is an active area of research, and sustainable synthesis methods will be crucial for the commercial viability and environmental friendliness of any new products. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. nashbio.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular responses to a particular compound. nashbio.combiocompare.com
For example, metabolomics can be used to profile the changes in cellular metabolites following treatment with this compound, offering insights into its mechanism of action. researchgate.net When combined with transcriptomic and proteomic data, researchers can identify dysregulated pathways and novel drug targets. nashbio.com
The "NADomics" workflow, which uses liquid chromatography-mass spectrometry to measure NAD+ and its related metabolites, could be particularly useful in understanding how this compound affects NAD+ homeostasis. mdpi.com This comprehensive, multi-omics approach has the potential to accelerate drug discovery and development by providing a deeper understanding of the compound's biological effects. nih.gov
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identification of genetic factors influencing response to the compound |
| Transcriptomics | Analysis of changes in gene expression |
| Proteomics | Study of alterations in protein levels and post-translational modifications |
| Metabolomics | Profiling of metabolic changes and pathway analysis |
Q & A
Q. How can researchers optimize synthetic routes for 2-Chloro-N-isopropyl-4-methylnicotinamide to improve yield and purity?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance nucleophilic substitution efficiency, as demonstrated in analogous nicotinamide syntheses .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal stability of intermediates .
- Catalyst Screening : Test palladium-based catalysts or phase-transfer agents to accelerate amidation steps, referencing protocols for structurally similar chloro-nicotinate derivatives .
- Purification : Employ gradient silica gel chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Use H and C NMR to verify substituent positions on the pyridine ring and the isopropylamide group. Compare chemical shifts with PubChem data for analogous compounds (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) .
- FT-IR Spectroscopy : Confirm the presence of C=O (amide I band, ~1650–1700 cm) and C-Cl (600–800 cm) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H] or [M+Na]) with <1 ppm mass error .
Q. How can researchers assess the purity of this compound for reproducibility in biological assays?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥98% purity with baseline separation of impurities .
- Elemental Analysis : Compare experimental C, H, N, Cl percentages to theoretical values (deviation <0.4% acceptable) .
- Melting Point Consistency : Ensure a sharp melting range (≤2°C variation) across multiple batches .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model electron distribution and frontier molecular orbitals (HOMO/LUMO) .
- Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring and amide group .
- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate solvation in acetonitrile or DMSO .
Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Structure Refinement : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy for disordered atoms .
- Twinned Data Handling : Apply HKLF 5 format in SHELX to model twinning ratios in cases of pseudo-merohedral twinning .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What strategies mitigate byproduct formation during functionalization of the pyridine ring in this compound?
Methodological Answer:
- Regioselective Protection : Introduce directing groups (e.g., Boc-protected amines) to control substitution at the 4-methyl or 2-chloro positions .
- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired intermediates (e.g., lower temps for kinetic control of meta-substitution) .
- Byproduct Tracking : Use LC-MS to identify side products (e.g., dechlorinated species or dimerization artifacts) and adjust stoichiometry accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
